molecular formula C22H23N3O5 B2698153 N-(3,5-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide CAS No. 891866-90-3

N-(3,5-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide

Cat. No.: B2698153
CAS No.: 891866-90-3
M. Wt: 409.442
InChI Key: IGYBGQCNNDUIHD-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C22H23N3O5 and its molecular weight is 409.442. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structure Analysis

  • N-(3,5-dimethoxyphenyl)-2-(4-(3,5-dimethylphenyl)-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetamide and related compounds have been synthesized and characterized for various applications. One study focused on the synthesis and structural analysis of similar compounds, providing insights into their molecular structure and potential applications in chemical research (Skladchikov, Suponitskii, & Gataullin, 2013).

Biological Activity and Antioxidant Studies

  • Research into the biological activities of similar compounds has been conducted. For example, studies have been done on the synthesis and antioxidant activities of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides, revealing moderate to significant radical scavenging activity. These findings suggest potential applications in the development of new bioactive molecules (Ahmad et al., 2012).

Coordination Complexes and Supramolecular Structures

  • Another study examined pyrazole-acetamide derivatives for the synthesis of coordination complexes with metals like Co(II) and Cu(II). This research highlighted the effects of hydrogen bonding on self-assembly processes and demonstrated significant antioxidant activity. These findings have implications for the development of new materials with specific molecular architectures (Chkirate et al., 2019).

Molecular Docking and Potential Drug Synthesis

  • The potential for synthesizing drugs using similar compounds has been explored. For instance, the synthesis, structure, and molecular docking analysis of an anticancer drug using N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was studied, demonstrating the compound's interaction with biological targets (Sharma et al., 2018).

Crystallography and Solid-State Studies

  • In the realm of crystallography, studies have been conducted on C,N-disubstituted acetamides, including compounds structurally similar to this compound. These studies focus on understanding the molecular and crystal structures, which is vital for designing materials with specific properties (Narayana, Yathirajan, Rathore, & Glidewell, 2016).

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[4-(3,5-dimethylphenyl)-2,3-dioxopyrazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5/c1-14-7-15(2)9-17(8-14)25-6-5-24(21(27)22(25)28)13-20(26)23-16-10-18(29-3)12-19(11-16)30-4/h5-12H,13H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYBGQCNNDUIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=CC(=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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